molecular formula C12H26OSi B12624595 Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane CAS No. 919297-94-2

Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane

Cat. No.: B12624595
CAS No.: 919297-94-2
M. Wt: 214.42 g/mol
InChI Key: QDTNSTQPRBDMGX-NEPJUHHUSA-N
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Description

Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane is a chiral organosilicon compound characterized by a triethylsilyl (TES) group linked to a stereodefined pentenyl ether moiety. The (2S,3R) configuration at the stereocenters and the terminal alkene group impart distinct reactivity and steric properties, making it valuable in asymmetric synthesis and catalytic applications.

Properties

CAS No.

919297-94-2

Molecular Formula

C12H26OSi

Molecular Weight

214.42 g/mol

IUPAC Name

triethyl-[(2S,3R)-3-methylpent-4-en-2-yl]oxysilane

InChI

InChI=1S/C12H26OSi/c1-7-11(5)12(6)13-14(8-2,9-3)10-4/h7,11-12H,1,8-10H2,2-6H3/t11-,12+/m1/s1

InChI Key

QDTNSTQPRBDMGX-NEPJUHHUSA-N

Isomeric SMILES

CC[Si](CC)(CC)O[C@@H](C)[C@H](C)C=C

Canonical SMILES

CC[Si](CC)(CC)OC(C)C(C)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane can be synthesized through the hydrosilylation of alkenes using triethylsilane. This reaction typically involves the addition of triethylsilane to an alkene in the presence of a catalyst such as platinum or rhodium complexes . The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of triethylsilane derivatives generally involves the reaction of silicon tetrachloride with ethylmagnesium bromide, followed by hydrolysis. This method ensures high yields and purity of the desired silane compound .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The primary mechanism by which triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane exerts its effects is through the donation of hydride ions (H-) during reduction reactions. The silicon-hydrogen bond is highly reactive, allowing the compound to effectively reduce various substrates. The molecular targets include carbonyl groups in aldehydes and ketones, which are converted to alcohols or hydrocarbons .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Analogues

Triethyl(pent-4-enyloxy)silane (CAS 374755-00-7)
  • Structure : Lacks the stereochemical complexity of the target compound, featuring a linear pent-4-enyl chain instead of the branched (2S,3R)-3-methylpent-4-en-2-yl group.
  • Synthesis : Prepared via reactions involving chlorotriethylsilane and 4-penten-1-ol under basic conditions .
  • Applications : Used in palladium-catalyzed Suzuki cross-couplings, where the terminal alkene participates in borane addition reactions .
Triethyl((2-methylenecyclopentyl)oxy)silane
  • Structure : Contains a cyclopentyl ring with a methylene group, introducing rigidity and altered steric demands compared to the target compound’s linear alkene.
  • Synthesis : Synthesized via nickel-catalyzed reductive couplings of aldehydes and alkynes in the presence of triethylsilane (66–71% yields) .
  • Reactivity : The strained cyclopentyl system enhances susceptibility to ring-opening reactions, unlike the target compound’s stable pentenyl chain .
(2S,3R)-3-((Triisopropylsilyl)oxy)spirobenzofuran Derivatives
  • Structure : Features a bulkier triisopropylsilyl (TIPS) group instead of TES, significantly increasing steric hindrance.
  • Synthesis : Generated via Sc(OTf)3-catalyzed spiroketalization, with solvent polarity dictating reaction pathways (e.g., THF vs. dichloromethane) .
  • Key Difference : TIPS derivatives exhibit slower reaction kinetics in nucleophilic substitutions due to steric bulk, whereas the TES group in the target compound balances stability and reactivity .
Stereochemical Control

The (2S,3R) configuration in the target compound is reminiscent of the γ-lactone intermediate synthesized via catalytic asymmetric Claisen rearrangement and diastereoselective reduction . Such stereochemical precision is critical for enantioselective applications, contrasting with non-chiral analogues like triethyl(pent-4-enyloxy)silane .

Reactivity and Functional Group Interactions

Alkene Reactivity
  • The terminal alkene in the target compound may undergo hydrofunctionalization (e.g., hydroboration or epoxidation), similar to deuterated triethyl((2-methylenecyclopentyl)oxy)silane, which shows quantitative deuterium migration in sigmatropic rearrangements .
  • In contrast, cyclopentyl-derived silanes (e.g., triethyl((2-methylenecyclopentyl)oxy)silane ) exhibit ring-strain-driven reactivity, enabling unique cycloisomerization pathways.
Silicon-Oxygen Bond Stability
  • TES groups are less hydrolytically stable than TIPS or TBS ethers, making them suitable for temporary protection in multistep syntheses .

Comparative Data Table

Compound Name Molecular Formula Key Substituent Stereochemistry Synthesis Yield Key Application
Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane C₁₂H₂₄OSi Branched pentenyl, TES (2S,3R) N/A* Asymmetric synthesis
Triethyl(pent-4-enyloxy)silane C₁₁H₂₂OSi Linear pentenyl, TES None 71% Suzuki cross-coupling
Triethyl((2-methylenecyclopentyl)oxy)silane C₁₂H₂₂OSi Cyclopentyl, TES None 66–71% Reductive coupling
(2S,3R)-3-((TIPS)oxy)spirobenzofuran C₂₄H₃₈O₃Si Spirobenzofuran, TIPS (2S,3R) 65–90% Solvent-dependent ketalization

*Data inferred from analogous syntheses.

Biological Activity

Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane is an organosilicon compound that has garnered attention due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological implications based on available research findings.

Structural Characteristics

The compound features a triethylsilyl group connected to an ether linkage with a chiral 3-methylpent-4-en-2-ol moiety. Its molecular formula is C12H26OSiC_{12}H_{26}OSi, and it possesses unique structural attributes that influence its chemical reactivity and potential applications in biological systems .

Synthesis Methods

Various synthetic routes can be employed to prepare this compound. These methods can be optimized for yield and purity depending on the desired application. Notably, the synthesis involves the use of silyl ethers and can be facilitated under mild conditions, making it an attractive candidate for further functionalization in drug development .

Potential Applications in Drug Development

Given its structural features, this compound may serve as a precursor for biologically active compounds. Its unique combination of silane and ether functionalities allows it to participate in various chemical reactions relevant to medicinal chemistry.

Case Studies and Research Findings

Recent studies have indicated that compounds with similar structural motifs exhibit significant biological activities, including:

  • Antimicrobial Properties : Some silane derivatives demonstrate effective antimicrobial activity against various pathogens.
  • Anticancer Activity : Research suggests that organosilicon compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

A comparative analysis of related compounds is shown in the table below:

Compound NameMolecular FormulaBiological Activity
TriethylsilaneC6H15SiC_6H_{15}SiLimited biological activity
Trimethylsilyl etherC6H14OC_6H_{14}OUsed as a protecting group; minimal direct activity
TriisopropylsilaneC9H22SiC_9H_{22}SiModerate reactivity; limited biological data
This compoundC12H26OSiC_{12}H_{26}OSiPotential for drug development; needs further study

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